molecular formula C20H25N7O8 B13858560 3'-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3'-deoxy-thymidine-d3

3'-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3'-deoxy-thymidine-d3

Cat. No.: B13858560
M. Wt: 494.5 g/mol
InChI Key: FOSHPJRCRHGLRP-WFRHQTDCSA-N
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Description

3’-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3’-deoxy-thymidine-d3 is a synthetic nucleoside analog. This compound is structurally related to thymidine, a nucleoside component of DNA. It is characterized by the presence of an azido group at the 3’ position of the deoxyribose sugar, which significantly alters its chemical and biological properties.

Preparation Methods

The synthesis of 3’-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3’-deoxy-thymidine-d3 typically involves multiple steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

3’-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3’-deoxy-thymidine-d3 undergoes various chemical reactions:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents used in these reactions include lithium azide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3’-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3’-deoxy-thymidine-d3 has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3’-deoxy-thymidine-d3 involves its incorporation into DNA during replication. The presence of the azido group at the 3’ position prevents further elongation of the DNA chain, effectively terminating DNA synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3’-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3’-deoxy-thymidine-d3 lies in its specific structural modifications, which confer distinct biological activities and make it a valuable tool in scientific research.

Properties

Molecular Formula

C20H25N7O8

Molecular Weight

494.5 g/mol

IUPAC Name

1-[(2R,5R)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-3-[(2R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C20H25N7O8/c1-9-5-25(19(32)22-17(9)30)16-4-12(14(8-29)35-16)27-18(31)10(2)6-26(20(27)33)15-3-11(23-24-21)13(7-28)34-15/h5-6,11-16,28-29H,3-4,7-8H2,1-2H3,(H,22,30,32)/t11?,12?,13-,14-,15+,16+/m0/s1/i2D3

InChI Key

FOSHPJRCRHGLRP-WFRHQTDCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)N(C1=O)C2C[C@@H](O[C@H]2CO)N3C=C(C(=O)NC3=O)C)[C@H]4CC([C@@H](O4)CO)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=O)C(=CN(C3=O)C4CC(C(O4)CO)N=[N+]=[N-])C

Origin of Product

United States

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